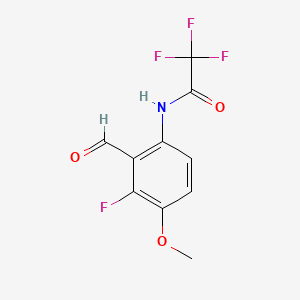

2,2,2-Trifluoro-N-(3-fluoro-2-formyl-4-methoxyphenyl)acetamide

CAS No.: 2586126-39-6

Cat. No.: VC11654716

Molecular Formula: C10H7F4NO3

Molecular Weight: 265.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2586126-39-6 |

|---|---|

| Molecular Formula | C10H7F4NO3 |

| Molecular Weight | 265.16 g/mol |

| IUPAC Name | 2,2,2-trifluoro-N-(3-fluoro-2-formyl-4-methoxyphenyl)acetamide |

| Standard InChI | InChI=1S/C10H7F4NO3/c1-18-7-3-2-6(5(4-16)8(7)11)15-9(17)10(12,13)14/h2-4H,1H3,(H,15,17) |

| Standard InChI Key | YJCDXTYPGOEBQR-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)C=O)F |

| Canonical SMILES | COC1=C(C(=C(C=C1)NC(=O)C(F)(F)F)C=O)F |

Introduction

2,2,2-Trifluoro-N-(3-fluoro-2-formyl-4-methoxyphenyl)acetamide is a complex organic compound with a molecular formula of C10H7F4NO3 and a molecular weight of 265.16 g/mol. It is characterized by its unique structural features, including a trifluoroacetamide group and a fluorinated aromatic ring with a formyl and methoxy substituent. This compound is often used as a building block in organic synthesis due to its reactive functional groups.

3.1. Synthesis Methods

The synthesis of 2,2,2-Trifluoro-N-(3-fluoro-2-formyl-4-methoxyphenyl)acetamide typically involves the reaction of a suitable aniline derivative with trifluoroacetic anhydride or a similar trifluoroacetylating agent. The specific conditions and reagents may vary depending on the desired yield and purity.

3.2. Applications in Research

This compound is primarily used as an intermediate in organic synthesis. Its reactive groups make it suitable for further modification to create complex molecules with potential biological activities. While specific biological applications of this compound are not well-documented, its structural features suggest potential utility in medicinal chemistry, particularly in the development of compounds with antiviral, anticancer, or other therapeutic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume